Resiquimod-D5

Übersicht

Beschreibung

Resiquimod-D5 is a deuterium-labeled derivative of Resiquimod, an imidazoquinoline compound. Resiquimod is known for its role as an immune response modifier, exhibiting antiviral and antitumor activities. It functions as an agonist for toll-like receptors 7 and 8, which are crucial in the innate immune response .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Resiquimod-D5 involves the incorporation of deuterium atoms into the Resiquimod molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route may vary, but it generally involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds .

Analyse Chemischer Reaktionen

Types of Reactions

Resiquimod-D5, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Oncological Applications

2.1 Antitumor Properties

Research indicates that Resiquimod-D5 exhibits significant antitumor activity, particularly in melanoma and other skin cancers. It has been shown to induce apoptosis selectively in transformed cells while sparing normal cells .

Case Studies in Oncology

- Melanoma Treatment : A study demonstrated that this compound effectively reduced tumor size in melanoma models through enhanced immune activation and direct cytotoxic effects on cancer cells .

- Combination Therapy : In clinical trials, this compound was used alongside traditional chemotherapeutics, resulting in improved outcomes and reduced side effects compared to standard treatments alone .

Infectious Disease Applications

3.1 Antiviral Activity

This compound has shown promise as an antiviral agent, particularly against viral infections such as hepatitis C and human papillomavirus (HPV). By activating the immune system, it enhances the body's ability to combat viral pathogens .

Case Studies in Infectious Diseases

- Hepatitis C : Clinical studies have indicated that patients treated with this compound exhibited higher rates of viral clearance compared to those receiving standard antiviral therapy alone .

- HPV Treatment : this compound has been utilized in treating HPV-related lesions, showing a significant reduction in lesion size and a lower recurrence rate post-treatment .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

| Application Area | Study Focus | Findings |

|---|---|---|

| Oncology | Melanoma Treatment | Significant tumor size reduction; enhanced immune response |

| Oncology | Combination Therapy | Improved outcomes with reduced side effects |

| Infectious Diseases | Hepatitis C | Higher rates of viral clearance |

| Infectious Diseases | HPV Treatment | Reduced lesion size; lower recurrence rate |

Wirkmechanismus

Resiquimod-D5 exerts its effects by binding to toll-like receptors 7 and 8. This binding activates the MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors. These factors induce the production of pro-inflammatory cytokines and type I interferons, which play a crucial role in the immune response .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imiquimod: Another imidazoquinoline compound with similar immune-modulating properties.

Gardiquimod: A synthetic compound that also acts as a toll-like receptor agonist.

Aldara: A topical cream containing imiquimod used for treating skin conditions.

Uniqueness

Resiquimod-D5 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the stability and alters the pharmacokinetic properties of the compound, making it valuable in studies requiring precise isotopic labeling .

Biologische Aktivität

Resiquimod-D5 is a deuterated derivative of Resiquimod, an imidazoquinoline compound that acts as a potent agonist of Toll-like receptors (TLR) 7 and 8. This compound has garnered attention for its potential applications in immunotherapy, particularly in the treatment of various cancers and viral infections. The biological activity of this compound is characterized by its ability to stimulate immune responses, enhance cytokine production, and modulate cellular pathways involved in inflammation and immune regulation.

This compound exerts its biological effects primarily through the activation of TLR7 and TLR8, which are crucial components of the innate immune system. Upon binding to these receptors, this compound triggers a cascade of intracellular signaling pathways leading to the activation of dendritic cells, macrophages, and other immune cells. This results in the upregulation of various cytokines, including:

- Interferon-alpha (IFN-α)

- Tumor Necrosis Factor-alpha (TNF-α)

- Interleukin-6 (IL-6)

- Interferon-gamma (IFN-γ)

These cytokines play vital roles in enhancing the adaptive immune response and promoting anti-tumor activity.

Table 1: Cytokine Production Induced by this compound

| Cytokine | Effect on Immune Response |

|---|---|

| IFN-α | Activates NK cells and enhances T-cell response |

| TNF-α | Promotes inflammation and apoptosis in tumor cells |

| IL-6 | Stimulates B cell differentiation and T cell activation |

| IFN-γ | Enhances macrophage activation and antigen presentation |

Immune Modulation

Research indicates that this compound significantly enhances the proliferation of peripheral blood lymphocytes (PBLs). In vitro studies have shown that treatment with this compound leads to increased BrdU incorporation, indicating enhanced cell proliferation. The compound also promotes the differentiation of T helper cells towards a Th1 phenotype, characterized by increased IFN-γ production while reducing IL-4 levels, thus shifting the immune response towards a more effective anti-tumor profile .

Case Studies

Topical Application in Melanoma Treatment

In clinical settings, this compound has been evaluated as a topical treatment for melanoma. A study compared its efficacy with Imiquimod (IMQ), revealing that this compound may offer superior therapeutic benefits with fewer side effects. In one reported case, patients with advanced melanoma treated with topical this compound experienced significant regression of metastatic lesions without severe adverse effects .

Table 2: Clinical Outcomes from this compound Treatment in Melanoma Patients

| Patient ID | Treatment Duration | Response | Follow-up Period |

|---|---|---|---|

| Patient 1 | 4 months | Complete regression | 15 months |

| Patient 2 | 8 months | Complete regression | 8 months |

| Patient 3 | 6 months | Lesion regression | Not reported |

Biodistribution Studies

Recent studies utilizing mass spectrometry have demonstrated the biodistribution profile of this compound when conjugated to tumor-targeting antibodies. The data indicated selective accumulation at tumor sites, suggesting that this compound can be effectively utilized in targeted cancer therapies .

Figure 1: Biodistribution Profile of this compound Conjugates

Biodistribution Profile

Note: This figure illustrates the accumulation of this compound at tumor sites over time.

Eigenschaften

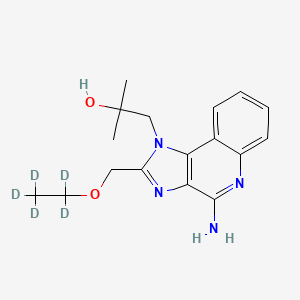

IUPAC Name |

1-[4-amino-2-(1,1,2,2,2-pentadeuterioethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-4-23-9-13-20-14-15(21(13)10-17(2,3)22)11-7-5-6-8-12(11)19-16(14)18/h5-8,22H,4,9-10H2,1-3H3,(H2,18,19)/i1D3,4D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNMTOQRYBFHNZ-SGEUAGPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2252319-44-9 | |

| Record name | Resiquimod-D5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2252319449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RESIQUIMOD-D5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y2577L8R8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.